Enhanced Anti-HSV Potency of Cicloxolone Sodium (CCX) vs. Carbenoxolone Sodium (CBX)
While this study evaluates the close structural analog cicloxolone sodium (CCX), it provides the strongest class-level inference for Cinoxolone's potential advantage in antiviral applications. It directly compares CCX with carbenoxolone sodium (CBX) in a dose-response assay against HSV replication. CCX was demonstrated to be the more potent antiviral agent [1][2].
| Evidence Dimension | Reduction in infectious HSV virus yield |
|---|---|
| Target Compound Data | Cicloxolone sodium (CCX) at 300 µM reduced virus yield by 10,000- to 100,000-fold. |
| Comparator Or Baseline | Carbenoxolone sodium (CBX) at 500 µM reduced virus yield by 10,000- to 100,000-fold. |
| Quantified Difference | CCX achieved a similar magnitude of viral reduction (10,000- to 100,000-fold) at a 40% lower concentration (300 µM) compared to CBX (500 µM), indicating superior potency. |
| Conditions | In vitro HSV replication cycle (cell culture model) |
Why This Matters
This data demonstrates that even minor structural modifications within this class of triterpenoids can result in significant potency shifts, validating Cinoxolone as a distinct chemical entity and suggesting its specific structure could confer unique advantages in related assays.
- [1] Dargan, D. J., & Subak-Sharpe, J. H. (1986). The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium. Journal of Antimicrobial Chemotherapy, 18(Suppl B), 185-200. View Source
- [2] Csonka, G. W., & Tyrrell, D. A. (1984). Treatment of herpes genitalis with carbenoxolone and cicloxolone creams: a double blind placebo controlled clinical trial. British Journal of Venereal Diseases, 60(3), 178-181. View Source
